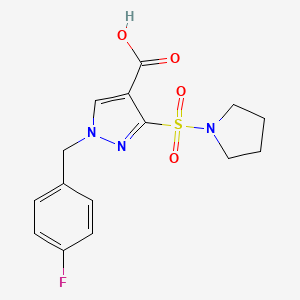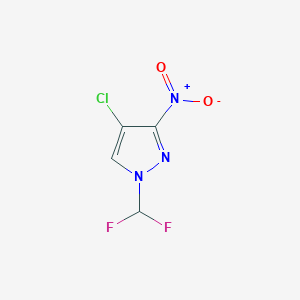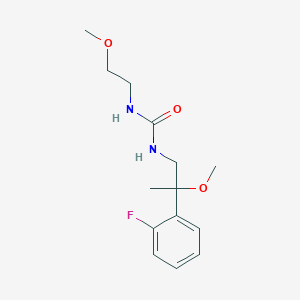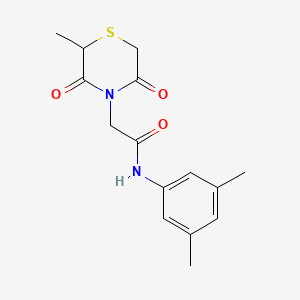
1-(4-fluorobenzyl)-3-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-fluorobenzyl)-3-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylic acid is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a fluorobenzyl group, a pyrrolidinylsulfonyl group, and a pyrazole carboxylic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorobenzyl)-3-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Core: The pyrazole core can be synthesized through the condensation of hydrazine with a β-diketone under acidic or basic conditions.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the pyrazole core.
Sulfonylation: The pyrrolidinylsulfonyl group is introduced through a sulfonylation reaction, where a pyrrolidine derivative reacts with a sulfonyl chloride in the presence of a base.
Carboxylation: The final step involves the carboxylation of the pyrazole ring, which can be achieved through various methods, including the use of carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.
化学反応の分析
Types of Reactions
1-(4-fluorobenzyl)-3-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The fluorobenzyl group can undergo nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Hydrolysis: The carboxylic acid group can be hydrolyzed under acidic or basic conditions to form corresponding carboxylate salts.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alkoxides.
Hydrolysis Conditions: Aqueous acid or base, elevated temperatures.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Sulfides and Thiols: From reduction reactions.
Substituted Benzyl Derivatives: From nucleophilic substitution reactions.
Carboxylate Salts: From hydrolysis reactions.
科学的研究の応用
1-(4-fluorobenzyl)-3-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 1-(4-fluorobenzyl)-3-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and proteins, modulating their activities.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.
類似化合物との比較
Similar Compounds
1-(4-chlorobenzyl)-3-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylic acid: Similar structure with a chlorine atom instead of fluorine.
1-(4-methylbenzyl)-3-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylic acid: Similar structure with a methyl group instead of fluorine.
1-(4-nitrobenzyl)-3-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylic acid: Similar structure with a nitro group instead of fluorine.
Uniqueness
1-(4-fluorobenzyl)-3-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylic acid is unique due to the presence of the fluorobenzyl group, which imparts distinct electronic and steric properties
特性
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-pyrrolidin-1-ylsulfonylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O4S/c16-12-5-3-11(4-6-12)9-18-10-13(15(20)21)14(17-18)24(22,23)19-7-1-2-8-19/h3-6,10H,1-2,7-9H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLNCLWRDBZFNOD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=NN(C=C2C(=O)O)CC3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-chlorophenyl)acetamide](/img/structure/B2391421.png)
![5-((2,6-Dimethylmorpholino)(4-ethylphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2391424.png)
![2-METHOXYETHYL 7-(4-CHLOROPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B2391425.png)
![N-(2-(6-(ethylthio)-4-(isobutylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2391426.png)


![3-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2391430.png)

![N-(3-methylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2391434.png)


![tert-Butyl 8-formyl-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B2391441.png)

![4-acetyl-N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)benzamide hydrochloride](/img/structure/B2391443.png)
